N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide

Physicochemical profiling Drug-likeness Fragment-based design

This pyrrolidine sulfonamide hybrid combines a validated 4-propoxybenzenesulfonamide pharmacophore with a para-(2-oxo-2-(pyrrolidin-1-yl)ethyl) linker—a chemotype absent from PDE5 and TRPV4 patent landscapes. With a computed TPSA of 84.1 Ų, XLogP3 of 3.2, and eight rotatable bonds, it offers conformational adaptability superior to rigid 4-propoxybenzenesulfonamide fragments. Use it to probe induced-fit binding modes, diversify via the pyrrolidinyl ketone handle, or serve as a negative control in CA isoform and Nav channel profiling. Direct interchange with simpler sulfonamides is scientifically unsound—procure the authentic scaffold.

Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
CAS No. 1060367-23-8
Cat. No. B3209989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide
CAS1060367-23-8
Molecular FormulaC21H26N2O4S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
InChIInChI=1S/C21H26N2O4S/c1-2-15-27-19-9-11-20(12-10-19)28(25,26)22-18-7-5-17(6-8-18)16-21(24)23-13-3-4-14-23/h5-12,22H,2-4,13-16H2,1H3
InChIKeyQVWHXYRTMMPPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide (CAS 1060367-23-8): Structural Class, Physicochemical Profile, and Comparator Landscape


N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide (CAS 1060367-23-8, molecular formula C₂₁H₂₆N₂O₄S, MW 402.5 g/mol) is a synthetic aryl sulfonamide that combines a 4‑propoxybenzenesulfonamide head with a para‑substituted N‑phenyl‑pyrrolidinyl acetamide tail. Computed physicochemical descriptors include an XLogP3‑AA of 3.2, a topological polar surface area of 84.1 Ų, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and eight rotatable bonds [1]. The compound belongs to the pyrrolidine sulfonamide family, a chemical class that has yielded potent modulators of ion channels, TRPV4 antagonists, urotensin II antagonists, and carbonic anhydrase inhibitors [2] [3]. In the absence of any published target‑engagement or phenotypic data for this specific molecule, its procurement relevance derives from its use as a building block in medicinal chemistry and its structural resemblance to advanced leads such as GSK3395879 and the PDE5 inhibitor udenafil [3] .

Why Generic Substitution Fails for N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide (CAS 1060367-23-8): Structural Uniqueness Within the Pyrrolidine Sulfonamide Class


Pyrrolidine sulfonamides display extreme sensitivity to subtle structural modifications; even regio‑isomeric changes can alter the core pharmacophore and shift target selectivity from TRPV4 to off‑targets [1]. The target compound is distinguished from its closest analogs by the combination of (i) a 4‑propoxy substituent on the benzenesulfonamide ring, which in carbonic‑anhydrase‑focused series critically controls isoform selectivity and lipophilicity [2], and (ii) a para‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl) linker on the aniline ring, which differs from the pyrazolo‑pyrimidine‑containing PDE5 inhibitors (e.g., udenafil) and from the pyrrolidine‑diol‑core TRPV4 antagonists (e.g., GSK3395879) [1] . Generic substitution with a simpler 4‑propoxybenzenesulfonamide or an N‑phenylacetamide sulfonamide cannot replicate the specific hydrogen‑bonding and conformational constraints imposed by the pyrrolidinyl ketone bridge, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide: Physicochemical, Structural, and Class‑Level Comparisons


Computed Lipophilicity (XLogP3‑AA) and Rotatable Bond Count vs. the 4‑Propoxybenzenesulfonamide Fragment

The target compound has a computed XLogP3‑AA of 3.2 and eight rotatable bonds, compared with a predicted XLogP of ~1.8 and two rotatable bonds for the simple 4‑propoxybenzenesulfonamide fragment [1]. The higher lipophilicity and greater conformational flexibility of the full molecule are expected to alter membrane partitioning and target‑binding entropy relative to the fragment.

Physicochemical profiling Drug-likeness Fragment-based design

Topological Polar Surface Area (TPSA) vs. Udenafil and GSK3395879

The target compound has a computed TPSA of 84.1 Ų, which is intermediate between the PDE5 inhibitor udenafil (TPSA ~118 Ų) and the TRPV4 antagonist GSK3395879 (TPSA ~112 Ų) [1] [2]. A lower TPSA suggests potentially superior passive membrane permeability and blood‑brain barrier penetration compared with these clinically advanced analogs, although no direct permeability data exist for the target compound.

Drug-likeness CNS penetration ADME prediction

Lack of hERG‑Associated Structural Alerts vs. Common Pyrrolidine Sulfonamide Ion‑Channel Modulators

Many pyrrolidine sulfonamides described as Naᵥ and TRP channel modulators contain basic amines or methanesulfonamide motifs that are recognized hERG pharmacophore elements [1]. The target compound lacks a strongly basic center (no aliphatic amine; pyrrolidine nitrogen is amidic) and does not contain the methanesulfonamide substructure, suggesting a reduced hERG‑binding propensity relative to compounds such as those exemplified in Vertex patent US 8,163,720 [1]. No experimental hERG data are available for the target compound; this inference relies solely on structural comparison.

Cardiotoxicity risk Ion‑channel selectivity Safety screening

Hydrogen‑Bond Donor Count vs. Optimized TRPV4 Antagonist GSK3395879

The target compound possesses only one hydrogen‑bond donor (the sulfonamide N–H), whereas GSK3395879 has three H‑bond donors (sulfonamide N–H plus two diol hydroxyls) [1] [2]. A lower H‑bond donor count is generally associated with improved passive membrane permeability and oral absorption.

Permeability Oral bioavailability Lead optimization

Application Scenarios for N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide (CAS 1060367-23-8) Based on Available Differentiation Evidence


Medicinal Chemistry Building Block for CNS‑Penetrant Sulfonamide Leads

The compound’s computed TPSA of 84.1 Ų and XLogP3‑AA of 3.2 place it in a favorable CNS drug‑like space compared with the higher‑TPSA udenafil and GSK3395879 series [1] [2]. Procurement of this scaffold enables medicinal chemists to explore the SAR of 4‑propoxybenzenesulfonamides with a pyrrolidinyl‑acetamide linker backbone, a chemotype not represented in existing PDE5 or TRPV4 patent landscapes [3] [4].

Fragment‑Elaboration Campaigns Requiring a Lipophilic, Conformationally Flexible Sulfonamide Core

With eight rotatable bonds and a single hydrogen‑bond donor, the molecule offers greater conformational adaptability than the rigid 4‑propoxybenzenesulfonamide fragment [1]. Researchers engaged in fragment‑based drug discovery can use this compound to probe induced‑fit binding modes, while the pyrrolidinyl ketone provides a synthetic handle for further diversification .

Selectivity‑Profiling Control Compound in Ion‑Channel and Carbonic‑Anhydrase Panels

The 4‑propoxybenzenesulfonamide moiety is a validated pharmacophore for carbonic anhydrase II/VII inhibition, and the pyrrolidine‑sulfonamide class is privileged for ion‑channel modulation [3] [4]. Despite the absence of experimental IC₅₀ data, the compound’s unique hybrid structure makes it a useful negative control or counter‑screen tool when profiling analogs against CA isoforms or Naᵥ channels, provided its inactivity is first experimentally confirmed.

Quote Request

Request a Quote for N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.